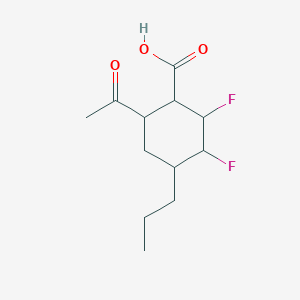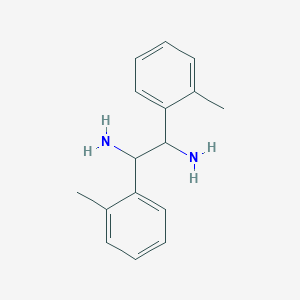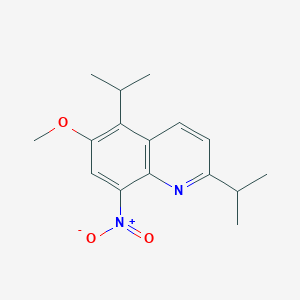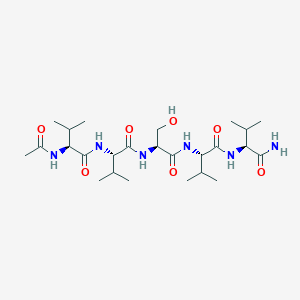
Phenyl(triphenylsilyloxy)arsinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von Phenyl(triphenylsilyloxy)arsinat erfolgt typischerweise durch Reaktion von Phenylarsinsäure mit Triphenylsilanol. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse der Reaktanten zu verhindern. Eine übliche Methode beinhaltet die Verwendung eines Dehydratisierungsmittels wie Thionylchlorid, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktion wird in der Regel bei Raumtemperatur durchgeführt, und das Produkt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Vorbereitungsmethoden
Obwohl spezifische industrielle Herstellungsverfahren für Phenyl(triphenylsilyloxy)arsinat nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, sowie die Implementierung effizienter Reinigungsverfahren. Die industrielle Produktion kann auch die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen beinhalten, um Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
Phenyl(triphenylsilyloxy)arsinat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Arsenatderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können das Arsenzentrum in einen niedrigeren Oxidationszustand überführen.
Substitution: Die Phenylgruppe oder die Triphenylsilyloxygruppe können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen erfordern häufig die Verwendung starker Nukleophile oder Elektrophile, abhängig von der gewünschten Transformation.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. So können beispielsweise bei der Oxidation Arsensäureester entstehen, während bei der Reduktion Arsenwasserstoffe gebildet werden können. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Derivaten führen.
Wissenschaftliche Forschungsanwendungen
Phenyl(triphenylsilyloxy)arsinat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Vorläufer für die Synthese anderer organischer Arsenverbindungen verwendet. Sie wird auch wegen ihrer Reaktivität und ihres Potenzials als Ligand in der Koordinationschemie untersucht.
Biologie: Die Erforschung der biologischen Aktivität organischer Arsenverbindungen umfasst Studien zu ihrem potenziellen Einsatz als Antikrebsmittel und zu ihren Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Obwohl in der Medizin nicht weit verbreitet, wurden organische Arsenverbindungen auf ihr therapeutisches Potenzial untersucht, insbesondere bei der Behandlung parasitärer Infektionen.
Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie zu einem Kandidaten für den Einsatz in der Materialwissenschaft, insbesondere bei der Entwicklung von fortschrittlichen Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von Phenyl(triphenylsilyloxy)arsinat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Proteinen. Die Verbindung kann kovalente Bindungen mit Thiolgruppen in Proteinen bilden, was zu einer Hemmung der Enzymaktivität führt. Diese Wechselwirkung wird durch das Arsenzentrum vermittelt, das Redoxreaktionen eingehen und mit verschiedenen Liganden koordinieren kann. Die spezifischen beteiligten Pfade hängen vom biologischen Kontext und der Art der Zielmoleküle ab.
Wirkmechanismus
The mechanism of action of Phenyl(triphenylsilyloxy)arsinate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction is mediated by the arsenic center, which can undergo redox reactions and coordinate with various ligands. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Phenyl(triphenylsilyloxy)arsinat kann mit anderen organischen Arsenverbindungen wie diesen verglichen werden:
Phenylarsinoxid: Ähnlich in der Struktur, aber ohne die Triphenylsilyloxygruppe. Es ist bekannt für seine Verwendung als Reagenz in der organischen Synthese.
Triphenylarsin: Enthält drei Phenylgruppen, die an Arsen gebunden sind, ohne die Silyloxygruppe. Es wird als Ligand in der Koordinationschemie verwendet.
Arsentrioxid: Eine einfache anorganische Arsenverbindung mit signifikanter biologischer Aktivität, insbesondere bei der Behandlung der akuten Promyelozytenleukämie.
Die Einzigartigkeit von Phenyl(triphenylsilyloxy)arsinat liegt in der Kombination von Phenyl- und Triphenylsilyloxygruppen, die im Vergleich zu anderen organischen Arsenverbindungen besondere chemische Eigenschaften und Reaktivität verleihen.
Eigenschaften
CAS-Nummer |
676267-95-1 |
|---|---|
Molekularformel |
C24H20AsO3Si- |
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
phenyl(triphenylsilyloxy)arsinate |
InChI |
InChI=1S/C24H21AsO3Si/c26-25(27,21-13-5-1-6-14-21)28-29(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H,26,27)/p-1 |
InChI-Schlüssel |
WOCZIDMTIIHCAY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O[As](=O)(C4=CC=CC=C4)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane](/img/structure/B12514235.png)
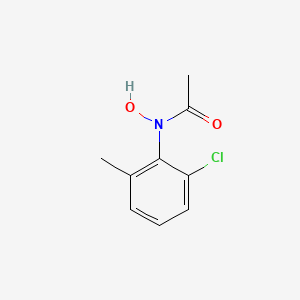
![(6-Bromobenzo[B]thiophen-2-YL)boronic acid](/img/structure/B12514246.png)
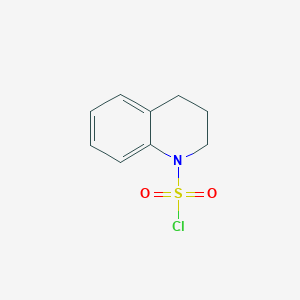
![12-[5-[3-(carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid](/img/structure/B12514264.png)
![N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12514267.png)
methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride](/img/structure/B12514275.png)

![2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B12514287.png)
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514304.png)
